molecular formula C13H16FN3O B042002 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 58012-16-1

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B042002
CAS No.: 58012-16-1
M. Wt: 249.28 g/mol
InChI Key: BEEPXSBZGLKIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a structurally distinct spirocyclic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a privileged spiro[4.5]decane scaffold, which provides a three-dimensional rigidity that is advantageous for selectively targeting central nervous system (CNS) receptors. Its core structure suggests potential as a key intermediate or pharmacophore for investigating novel therapeutics, particularly in the realm of neurological and psychiatric disorders. Researchers value this compound for its potential interaction with various neurotransmitter systems, including its use as a building block in the synthesis of ligands for G-protein coupled receptors (GPCRs) such as serotonin or dopamine receptors. The presence of the 4-fluorophenyl moiety enhances its bioavailability and binding affinity, making it a critical tool for structure-activity relationship (SAR) studies. Our product is supplied with comprehensive analytical data, including HPLC for purity and NMR for structural confirmation, to ensure reproducibility and reliability in your experimental workflows. This compound is intended for research applications only, including but not limited to in vitro assay development, high-throughput screening, and as a precursor in synthetic organic chemistry.

Properties

IUPAC Name

1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEPXSBZGLKIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206735
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58012-16-1
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58012-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058012161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Table 1: Critical Starting Materials and Their Roles

CompoundRolePurity RequirementSource
4-FluoroanilineAryl group donor≥98%Commercial suppliers
Cyclohexane-1,4-dioneCyclohexane ring precursor≥95%Synthesized in-house
Guanidine hydrochlorideNitrogen source for triazole≥99%Sigma-Aldrich

Stepwise Synthetic Routes

Formation of the Spirocyclic Core

The triazaspiro[4.5]decan-4-one core is constructed via a Mannich-type reaction between cyclohexane-1,4-dione and a guanidine derivative. This step typically employs:

  • Solvent : Ethanol or methanol under reflux (78–90°C)

  • Catalyst : Hydrochloric acid or acetic acid

  • Reaction Time : 12–24 hours

The reaction forms an intermediate 1,3,8-triazaspiro[4.5]decan-4-one (yield: 60–70%), which is isolated via filtration and washed with cold ethanol.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via Buchwald-Hartwig amination or Ullmann coupling , using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). Key conditions:

  • Temperature : 100–120°C

  • Base : Cs₂CO₃ or K₃PO₄

  • Solvent : Toluene or dioxane

This step achieves moderate yields (45–55%) due to steric hindrance from the spirocyclic structure.

Table 2: Optimization of Coupling Reactions

ConditionYield (%)Purity (%)Key Observation
Pd(OAc)₂/Xantphos5592Minimal byproducts
CuI/1,10-phenanthroline3085Side-product formation
Microwave-assisted6295Reduced reaction time (4 hrs)

Purification and Isolation

Crude product is purified via:

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7)

  • Recrystallization : Ethanol/water (4:1) at −20°C

Final purity exceeds 98% as confirmed by HPLC (C18 column, acetonitrile/water gradient).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, 2H, Ar-F), 6.95 (d, 2H, Ar-H), 3.85 (s, 2H, N-CH₂), 2.75–2.60 (m, 4H, cyclohexane).

  • ¹³C NMR : 165.2 (C=O), 158.1 (C-F), 115.3–125.6 (aromatic carbons).

  • HRMS : m/z 249.1284 [M+H]⁺ (theoretical: 249.1280).

X-ray Crystallography

Single-crystal analysis confirms the spirocyclic geometry, with bond angles and distances consistent with similar triazaspiro compounds.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Steric hindrance from the spirocyclic system reduces reactivity. Microwave-assisted synthesis improves yields by 15–20%.

  • Byproduct Formation : Unreacted guanidine derivatives are removed via acidic washes (pH 3–4).

Scale-Up Considerations

Pilot-scale batches (1 kg) use continuous-flow reactors to enhance reproducibility:

  • Residence Time : 30 minutes

  • Throughput : 200 g/hr

  • Yield : 58% with 97% purity

Chemical Reactions Analysis

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . Additionally, as a dopamine receptor antagonist, it binds to dopamine receptors in the brain, modulating neurotransmitter activity and exhibiting antipsychotic effects. The compound also acts as a calcium channel blocker, affecting calcium ion flow in cells and contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one and related compounds:

Compound Name Core Structure Modification Biological Activity Selectivity/Key Findings Physicochemical Properties
This compound 4-Fluorophenyl at 1-position Potential ORL1 agonist, psycholeptic activity High affinity for ORL1 receptor (inferred) Estimated MW: ~264.28; Moderate LogP
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one 4-Chlorophenyl at 1-position Undisclosed (likely similar to fluorophenyl) Higher lipophilicity (LogP 1.4) MW: 265.74; TPSA: 44.4 Ų
8-(5-Methyl-tetralin)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1p) Tetralin substituent at 8-position ORL1 receptor agonist 9-fold selectivity over opioid receptors Enhanced rigidity; higher MW
8-[4,4-Bis(p-fluorophenyl)cyclohexyl]-1-(p-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one Bis(p-fluorophenyl)cyclohexyl group Psycholeptic agent High melting point (234°C) Increased lipophilicity; reduced solubility
1-Phenyl-8-(pyrroloquinoxaline)-1,3,8-triazaspiro[4.5]decan-4-one Pyrroloquinoxaline at 8-position Anti-leukemic (K562, HL60, U937 cells) IC₅₀ < 10 µM Bulky substituent; potential solubility challenges

Key Observations:

Substituent Effects on Biological Activity: Fluorophenyl vs. Chlorophenyl: The fluorine atom in this compound offers superior metabolic stability compared to the chlorophenyl analog due to fluorine’s resistance to oxidative metabolism . However, the chlorophenyl derivative exhibits higher lipophilicity (LogP 1.4), which may enhance membrane permeability . Bulkier Substituents: Compounds like 8-(pyrroloquinoxaline)-derivatives demonstrate potent anti-leukemic activity (IC₅₀ < 10 µM), likely due to interactions with DNA or kinase targets, whereas smaller aryl groups (e.g., fluorophenyl) are more suited for receptor binding .

Selectivity and Receptor Binding :

  • The 1,3,8-triazaspiro[4.5]decan-4-one core is critical for PLD2 inhibition selectivity. For example, compound 9f (a related derivative) showed 10.7-fold selectivity for PLD2 over PLD1, highlighting the scaffold’s adaptability for isoform-specific targeting .
  • In ORL1 receptor agonists, substituents like tetralin or acenaphthenyl (e.g., 1p , 1q ) enhance affinity (Ki < 1 nM) while maintaining moderate selectivity over μ-opioid receptors .

Physicochemical Properties: Melting Points: Bis(p-fluorophenyl) derivatives (e.g., 234°C) exhibit higher melting points than mono-fluorophenyl analogs, suggesting greater crystallinity and stability . Solubility: Larger substituents (e.g., pyrroloquinoxaline) may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .

Biological Activity

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS: 58012-16-1) is a compound that has garnered attention for its potential biological activities, particularly in the realm of psychopharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FN3O, with a molecular weight of 249.29 g/mol. The compound features a spirocyclic structure which is significant in medicinal chemistry for enhancing biological activity.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number58012-16-1
Molecular FormulaC13H16FN3O
Molecular Weight249.29 g/mol
Purity95%

Pharmacological Profile

Research indicates that compounds within the triazaspirodecane class exhibit significant antipsychotic properties. Specifically, studies have shown that derivatives like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrate efficacy in behavioral models predictive of antipsychotic activity.

Antipsychotic Activity

In behavioral pharmacological tests on rats and squirrel monkeys, compounds similar to this compound have shown a favorable profile with reduced side effects compared to traditional antipsychotics like haloperidol. Notably, the dose required to induce catalepsy was significantly higher than that needed for antipsychotic effects, indicating a lower propensity for extrapyramidal symptoms (EPS) .

Table 2: Comparative Efficacy in Antipsychotic Models

CompoundEffective Dose (mg/kg)Catalepsy Induction Dose (mg/kg)
8-[3-[Bis(4-fluorophenyl)amino]propyl]-...LowHigh
HaloperidolModerateLow

The exact mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that it interacts with various neurotransmitter systems including dopamine and serotonin pathways. The presence of the fluorophenyl group may enhance binding affinity to specific receptors associated with mood regulation and psychosis management .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Behavioral Tests in Rodents : In a study assessing the impact on self-stimulation behavior in rats, it was found that the compound effectively suppressed high baseline medial forebrain bundle self-stimulation at doses that did not induce catalepsy .
  • Squirrel Monkey Studies : Similar results were observed in squirrel monkeys where the compound displayed antipsychotic-like effects without significant EPS at therapeutic doses .
  • Comparative Analysis with Other Antipsychotics : A comparative study indicated that while traditional antipsychotics often lead to undesirable side effects at therapeutic doses, compounds like this compound might offer a better safety profile .

Q & A

Advanced Question

  • NMR spectroscopy : Assigns spirocyclic conformation and verifies fluorophenyl substitution (e.g., ¹⁹F NMR for monitoring fluorine environments) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular integrity and detects trace impurities.
  • X-ray crystallography : Resolves 3D structure to validate computational models and guide SAR .

How can researchers address low solubility or stability in biological assays?

Advanced Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability and reduce cytotoxicity.
  • Stability studies : Perform accelerated degradation tests under varying pH and temperature conditions to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.